molecular formula C15H13N3O3S B15028050 N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine

Cat. No.: B15028050
M. Wt: 315.3 g/mol
InChI Key: RLCMSNHQUFJFEO-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is a complex organic compound that features a thieno[2,3-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine involves its interaction with specific molecular targets such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways that are crucial for cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is unique due to its glycine moiety, which imparts additional biological activity and potential therapeutic applications. This distinguishes it from other similar compounds that lack this functional group.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C15H13N3O3S/c1-9-11-7-12(14(21)16-8-13(19)20)22-15(11)18(17-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,21)(H,19,20)

InChI Key

RLCMSNHQUFJFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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